1-(2,4-dichlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dichlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of nitro-substituted pyrazoles This compound is characterized by the presence of a dichlorophenyl group, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 2,4-dichlorophenyl compounds is achieved using a mixture of nitric acid and sulfuric acid. The reaction is carried out at controlled temperatures to ensure the selective introduction of the nitro group.
Formation of Pyrazole Ring: The nitro-substituted intermediate is then subjected to cyclization with hydrazine derivatives to form the pyrazole ring.
N-Methylation: The final step involves the methylation of the pyrazole nitrogen using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. Continuous flow microreactor systems are often employed to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, flow rate, and residence time, resulting in higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of 1-(2,4-dichlorophenyl)-N-methyl-4-amino-1H-pyrazol-5-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
1-(2,4-dichlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenyl derivatives: Compounds such as 2,4-dichlorophenoxyacetic acid and 2,4-dichlorophenylhydrazine share structural similarities with 1-(2,4-dichlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine.
Nitro-substituted pyrazoles: Compounds like 4-nitro-1H-pyrazole and its derivatives.
Uniqueness
This compound is unique due to the combination of its dichlorophenyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-N-methyl-4-nitropyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4O2/c1-13-10-9(16(17)18)5-14-15(10)8-3-2-6(11)4-7(8)12/h2-5,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTDUCRHJXSLPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NN1C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.